molecular formula C10H7F3N2 B1355436 7-(Trifluoromethyl)quinolin-2-amine CAS No. 113508-12-6

7-(Trifluoromethyl)quinolin-2-amine

Cat. No.: B1355436
CAS No.: 113508-12-6
M. Wt: 212.17 g/mol
InChI Key: CGKJFBMTNDZZJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Trifluoromethyl)quinolin-2-amine , also known by its IUPAC name 8-(trifluoromethyl)-2-quinolinamine , is a chemical compound with the molecular formula C10H7F3N2 . It features a quinoline scaffold modified by the addition of a trifluoromethyl group at position 8. Quinolines are heterocyclic aromatic compounds that find applications in both natural and synthetic chemistry due to their diverse properties and potential pharmaceutical relevance .


Synthesis Analysis

Several synthetic methods have been employed for the construction of quinoline scaffolds. Notably, the Doebner–von Miller reaction stands out as an effective approach for synthesizing 2-methylquinoline derivatives. Researchers have successfully applied this protocol to the synthesis of 2-methylquinoline using aniline and acrolein as starting materials .


Molecular Structure Analysis

The molecular structure of This compound consists of a quinoline ring fused with a pyridine moiety. The trifluoromethyl group is attached at position 8, resulting in a characteristic double-ring system. The compound’s InChI code is 1S/C10H7F3N2/c11-10(12,13)7-3-1-2-6-4-5-8(14)15-9(6)7/h1-5H,(H2,14,15) .


Chemical Reactions Analysis

Various classical synthesis protocols, including Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller , and Conrad Limpach , have been historically used for constructing the principal quinoline scaffold. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the functionalization of quinolines. These methods enhance the versatility of quinoline derivatives for biological and pharmaceutical applications .

Scientific Research Applications

Antimicrobial Properties

7-(Trifluoromethyl)quinolin-2-amine derivatives have shown promise as antimicrobial agents. A study synthesized two series of these compounds, which displayed significant antibacterial and antifungal activities against microorganisms like Mycobacterium smegmatis and Candida albicans. Particularly, some compounds showed potential as future antituberculosis agents due to their low minimum inhibitory concentration (MIC) values (Garudachari et al., 2014).

Anticancer Activity

Derivatives of this compound have been investigated for their anticancer properties. One study designed and synthesized novel 4-aminoquinoline derivatives, some of which showed higher antiproliferative activity against the MCF-7 breast cancer cell line than the reference drug doxorubicin (Ghorab et al., 2014).

Potential in Cancer and Parasitic Disease Treatment

Several novel derivatives with the 7-trifluoromethyl-4-(4-substituted anilino)-quinoline structure were synthesized and evaluated for their activity against parasites like Trypanosoma brucei rhodesiense and Leishmania donovani, and also against Plasmodium falciparum. Additionally, some compounds showed antitumor activity, suggesting their potential as anticancer agents (Abadi & Brun, 2003).

Application in Bioimaging

A study reported a catalyst-free synthesis of 2,4-disubstituted 7-aminoquinolines, revealing that these compounds exhibit strong intramolecular charge-transfer fluorescence. Some derivatives were successfully applied for live-cell imaging, specifically targeting Golgi apparatus in various cell lines. This highlights their potential as low-cost Golgi-localized probes for bioimaging purposes (Chen et al., 2019).

Safety and Hazards

  • Safety Information : MSDS

Biochemical Analysis

Biochemical Properties

7-(Trifluoromethyl)quinolin-2-amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with microtubule-associated proteins, inhibiting their polymerization. The interaction with tubulin, a key protein in microtubule formation, disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis. The binding of this compound to the colchicine binding site on tubulin is a critical aspect of its biochemical activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines such as HeLa, PC3, and K562, this compound has demonstrated significant cytotoxicity. It induces cell cycle arrest at the G2/M phase and promotes apoptosis through the disruption of the microtubule network. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by interfering with the normal function of microtubules .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the colchicine binding site on tubulin, inhibiting tubulin polymerization. This inhibition prevents the formation of microtubules, which are essential for cell division and intracellular transport. The disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. Furthermore, this compound may also affect gene expression by altering the stability and transport of mRNA within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has shown sustained disruption of cellular functions, particularly in rapidly dividing cells such as cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, toxic effects such as weight loss, organ damage, and severe cytotoxicity have been observed. The threshold for these adverse effects is critical in determining the therapeutic window for potential clinical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes responsible for drug metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, this compound may influence metabolic flux and metabolite levels within cells, further impacting cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transport proteins facilitate its accumulation in specific cellular compartments. These interactions are crucial for the compound’s localization and activity within cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with microtubules and other cytoskeletal components. The compound may also localize to the nucleus, affecting nuclear processes such as gene expression and DNA replication. Post-translational modifications and targeting signals may direct this compound to specific organelles, influencing its activity and function within the cell .

Properties

IUPAC Name

7-(trifluoromethyl)quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)7-3-1-6-2-4-9(14)15-8(6)5-7/h1-5H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKJFBMTNDZZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20555325
Record name 7-(Trifluoromethyl)quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113508-12-6
Record name 7-(Trifluoromethyl)quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(trifluoromethyl)quinolin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.